Monoamine Oxidase (MAO) Inhibition: P-1726 (4-CF3-Amphetamine) vs. Amphetamine and P-1882
In a direct head-to-head study using isolated rat liver mitochondria, the racemic 4-trifluoromethylamphetamine (designated P-1726) was directly compared with amphetamine and P-1882 (p-S-methylamphetamine) for MAO inhibition. P-1726 was identified as a more potent and more persistent inhibitor of monoamine oxidase than either comparator [1]. This evidence supports class-level inference that the 4-CF3 substitution enhances MAO inhibitory activity relative to unsubstituted amphetamine and 4-methylthio substitution, providing a differentiation basis for the (S)-enantiomer of this compound.
| Evidence Dimension | Monoamine oxidase inhibitory potency and persistence (MAO activity measured manometrically via oxygen uptake) |
|---|---|
| Target Compound Data | P-1726 (racemic 4-trifluoromethylamphetamine): more potent and more persistent inhibitor than amphetamine or P-1882 [1] |
| Comparator Or Baseline | Amphetamine: less potent, less persistent; P-1882 (p-S-methylamphetamine): less potent, less persistent [1] |
| Quantified Difference | Qualitative superiority reported (more potent and more persistent); exact IC50 values not provided in the abstract [1] |
| Conditions | Isolated rat liver mitochondria; MAO activity measured manometrically and validated by spectrophotofluorometric tyramine estimation [1] |
Why This Matters
For researchers requiring an amphetamine scaffold with enhanced MAO inhibitory activity, the 4-CF3 substitution provides a distinct efficacy advantage over unsubstituted amphetamine and 4-methylthioamphetamine, guiding procurement toward this chemotype.
- [1] Parmar, S.S. (1966). Antagonism between stereoisomeric amphetamines, amphetamine derivatives and other monoamine oxidase inhibitors. Biochemical Pharmacology, 15(10), 1497-1505. View Source
